Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate
Overview
Description
Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate is a synthetic organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This particular compound is characterized by the presence of an ethyl ester group at the 2-position, a chlorine atom at the 5-position, and a methyl group at the 3-position of the benzothiophene ring
Mechanism of Action
Target of Action
Ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives have been shown to exhibit a variety of biological effects, including anticancer , anti-inflammatory , and antimicrobial properties . .
Mode of Action
It is known that thiophene derivatives can interact with a variety of enzymes and receptors in biological systems . The interaction of Ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylate with its targets could lead to changes in cellular processes, potentially contributing to its observed biological effects.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives , it is plausible that multiple pathways could be influenced by this compound.
Result of Action
Based on the known biological activities of thiophene derivatives , it can be inferred that this compound may have potential effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.
Chlorination: Introduction of the chlorine atom at the 5-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Esterification: The carboxylic acid group at the 2-position can be esterified using ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for yield, purity, and cost-effectiveness. Large-scale production would typically employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Ethyl 5-chloro-1-benzothiophene-2-carboxylate: Lacks the methyl group at the 3-position.
Ethyl 3-methyl-1-benzothiophene-2-carboxylate: Lacks the chlorine atom at the 5-position.
Ethyl 5-chloro-3-methyl-1-benzothiophene-2-sulfonate: Contains a sulfonate group instead of a carboxylate group.
Uniqueness: Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate is unique due to the specific combination of substituents on the benzothiophene ring, which can confer distinct chemical and biological properties. The presence of both the chlorine and methyl groups, along with the ethyl ester, can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
This compound features a benzothiophene core, which is known for its diverse biological properties. The presence of chlorine and methyl substituents enhances its reactivity and biological activity. The compound can be synthesized through various methods, including microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate enzyme activities involved in cell proliferation and apoptosis, making it a candidate for anticancer applications. For instance, it has been suggested that the compound can inhibit enzymes related to cancer cell growth .
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains. For example, a study reported that derivatives of benzothiophene exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against Staphylococcus aureus .
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 128 | Moderate |
Escherichia coli | 256 | Weak |
Pseudomonas aeruginosa | >256 | No activity |
Anticancer Activity
The anticancer potential of this compound has been explored through various cell viability assays. In particular, the compound has shown promise in inhibiting the growth of leukemia cells. A colorimetric MTS assay demonstrated that certain derivatives could effectively induce cytotoxicity in multiple myeloma-derived L363 cells .
Case Study: Efficacy Against Leukemia Cells
In a study evaluating the cytotoxic effects on leukemia cells, it was found that:
- GI50 Values : The concentration required to inhibit cell growth by 50% was determined for multiple derivatives.
Compound | GI50 (µM) |
---|---|
Ethyl 5-chloro-3-methyl... | 15 |
Other derivatives | 20 - 30 |
This data suggests that this compound and its analogs could serve as lead compounds for further development in cancer therapeutics.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of specific substitutions on the benzothiophene core. For instance, the presence of chlorine at the 5-position has been correlated with enhanced binding affinity to target proteins involved in apoptosis regulation, such as Mcl-1 . This suggests that careful modification of substituents can lead to improved efficacy.
Properties
IUPAC Name |
ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2S/c1-3-15-12(14)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJRBLLISARHFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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